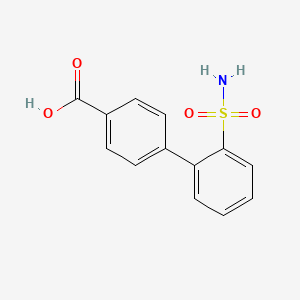

2'-Sulfamoyl-biphenyl-4-carboxylic acid

Descripción general

Descripción

2'-Sulfamoyl-biphenyl-4-carboxylic acid is a compound that can be associated with the broader class of biphenylsulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential in drug development. The presence of both sulfonamide and carboxylic acid functional groups within the same molecule suggests that 2'-Sulfamoyl-biphenyl-4-carboxylic acid could participate in various chemical interactions and possess unique physical and chemical properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, they do offer insights into related chemical reactions that could be relevant. For instance, the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid could potentially be applied to the synthesis of amide derivatives of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. This method might be useful for creating peptide-like structures by linking the carboxylic acid group of the compound to various amines.

Molecular Structure Analysis

The molecular structure of related compounds, such as the biphenyl diammonium salts described in one of the papers , provides a glimpse into the potential structural characteristics of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The presence of hydrogen bonding and π-π interactions in these salts indicates that similar non-covalent interactions could be expected in the crystal packing of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, potentially influencing its solubility and stability.

Chemical Reactions Analysis

The interaction of sulfonamides with aminobenzoic acids to form complexes suggests that 2'-Sulfamoyl-biphenyl-4-carboxylic acid could also engage in complexation reactions with amines. The hydrogen bonding patterns observed in these complexes might be mirrored in the interactions of 2'-Sulfamoyl-biphenyl-4-carboxylic acid with other molecules, affecting its reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The study of sulfur-containing carboxylic acids as electron donors in photoredox pairs provides valuable information on the behavior of similar compounds under photoinduced conditions. Although 2'-Sulfamoyl-biphenyl-4-carboxylic acid is not directly mentioned, the insights into the reactivity of the sulfur-containing carboxylic acids could be extrapolated to understand the photophysical properties of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The compound's ability to participate in photoinduced electron transfer reactions could make it a candidate for use in photopolymerization processes or as a photoinitiator.

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

2'-Sulfamoyl-biphenyl-4-carboxylic acid finds applications in organic synthesis. In a study by Zolfigol et al. (2015), novel nano organo solid acids with a urea moiety were synthesized and characterized. These compounds were used as catalysts in the synthesis of various organic derivatives, showcasing the potential of sulfamoyl-biphenyl-4-carboxylic acid derivatives in catalyzing organic reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Luminescent Sensing and Proton Conductivity

The compound has been utilized in the synthesis of lanthanide-organic frameworks for applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. Zhou et al. (2016) developed novel frameworks using a sulfonate-carboxylate ligand derived from biphenyl-4-carboxylic acid. These frameworks showed significant potential in recognizing specific metal ions and had notable proton conductivity (Zhou et al., 2016).

Photoinitiated Polymerization

In the field of polymer chemistry, derivatives of sulfamoyl-biphenyl-4-carboxylic acid are used as components in photoinitiated polymerization processes. Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids, including derivatives of biphenyl-4-carboxylic acid, as electron donors in photoinitiated free-radical polymerizations. These compounds were effective in initiating polymerization of various monomers, indicating their utility in advanced polymer synthesis (Wrzyszczyński et al., 2000).

Nanofiltration Membranes

In environmental engineering, sulfamoyl-biphenyl-4-carboxylic acid derivatives have been used in the development of novel nanofiltration membranes. Liu et al. (2012) synthesized sulfonated aromatic diamine monomers, including derivatives of biphenyl-4-carboxylic acid, to create thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their potential in water treatment technologies (Liu et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHKPAIFSGHBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375221 | |

| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352615-90-8 | |

| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352615-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

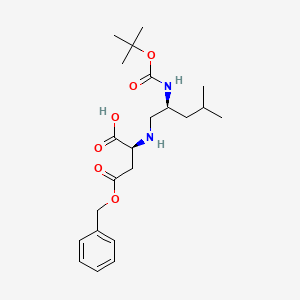

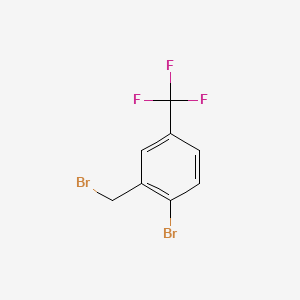

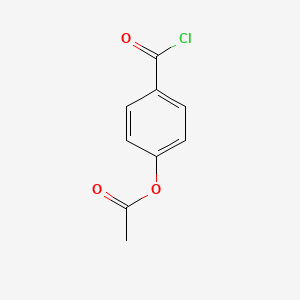

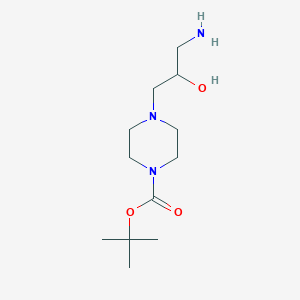

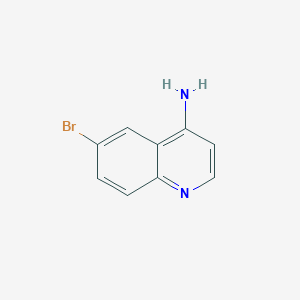

Synthesis routes and methods I

Procedure details

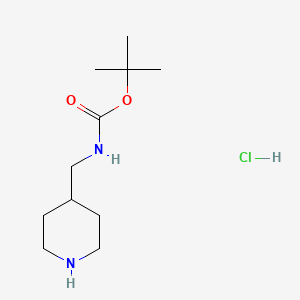

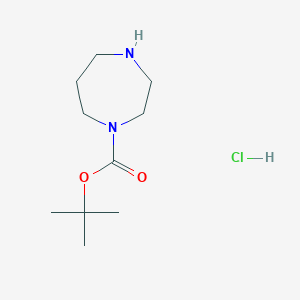

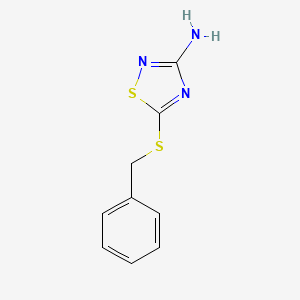

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.